molecular formula C17H15IN2O B12722295 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide CAS No. 102852-76-6

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide

Cat. No.: B12722295
CAS No.: 102852-76-6
M. Wt: 390.22 g/mol
InChI Key: BRQGFJZXUGJXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a heterocyclic compound with a complex structure that includes a pyrido[3,4-a]carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-a]carbazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. These interactions are crucial for its biological effects, including its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .

Properties

CAS No.

102852-76-6

Molecular Formula

C17H15IN2O

Molecular Weight

390.22 g/mol

IUPAC Name

2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium-8-ol;iodide

InChI

InChI=1S/C17H14N2O.HI/c1-11-7-16-15-8-13(20)4-3-12(15)9-19(16)17-10-18(2)6-5-14(11)17;/h3-10H,1-2H3;1H

InChI Key

BRQGFJZXUGJXNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)O.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.